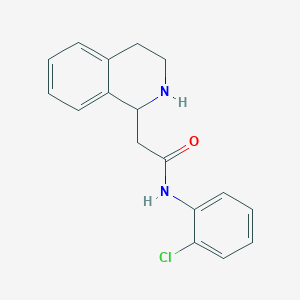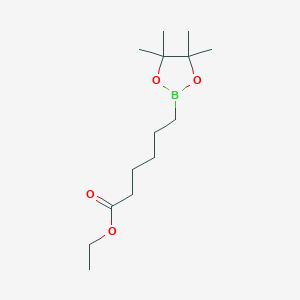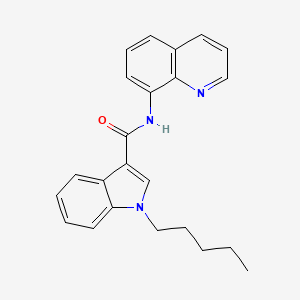
N-(2-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide, also known as CTI, is a small molecule that has been extensively studied for its potential therapeutic applications. CTI is a member of the tetrahydroisoquinoline family of compounds, which have been identified as having a wide range of biological activities.
Aplicaciones Científicas De Investigación
Therapeutic Efficacy in Treating Japanese Encephalitis
A novel anilidoquinoline derivative, closely related to the compound , demonstrated significant antiviral and antiapoptotic effects in vitro. It showed a notable decrease in viral load and increased survival in Japanese encephalitis virus-infected mice, indicating potential therapeutic applications for viral encephalitis conditions (Ghosh et al., 2008).
Structural and Property Studies of Amide Derivatives
Research into amide derivatives similar to N-(2-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide focuses on their structural aspects and properties. For instance, studies on salt and inclusion compounds of certain amide derivatives have led to insights into their gel formation capabilities and fluorescence properties, which could have implications for materials science and engineering applications (Karmakar et al., 2007).
Antimicrobial and Anticancer Potentials
A series of acetamide derivatives, including compounds structurally related to the compound in focus, were synthesized and evaluated for their antimicrobial and anticancer activities. These studies have shown significant activity against various microbial strains and cancer cell lines, highlighting the compound's potential in developing new therapeutic agents (Mehta et al., 2019).
Synthesis and Chemical Properties
Research into the synthesis and chemical properties of related compounds has broadened understanding of their potential applications. For example, a facile synthesis approach for (±)-crispine A via acyliminium ion cyclisation presents a method for producing complex molecules from simpler acetamide derivatives, opening pathways for synthetic and medicinal chemistry explorations (King, 2007).
Analgesic and Anti-inflammatory Activities
The design and synthesis of quinazolinyl acetamides, structurally akin to the compound in discussion, have shown promising analgesic and anti-inflammatory activities. Such studies suggest the potential for developing new pain management and anti-inflammatory therapies (Alagarsamy et al., 2015).
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-14-7-3-4-8-15(14)20-17(21)11-16-13-6-2-1-5-12(13)9-10-19-16/h1-8,16,19H,9-11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABJDZBPTRZYDHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=CC=CC=C21)CC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[(3-chlorophenyl)methyl]sulfanyl}-2-[(1H-indol-3-yl)methyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2644636.png)

![3-[(4-fluorophenyl)methyl]-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2644642.png)
![Benzo[d][1,3]dioxol-5-yl(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2644643.png)
![N-(2-methoxy-5-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide](/img/structure/B2644645.png)

![(Octahydro-cyclopenta[1,4]oxazin-6-yl)-methanol](/img/structure/B2644650.png)
![6-Ethyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2644651.png)
![2-[5-(Trifluoromethyl)tetrazol-2-yl]benzoic acid](/img/structure/B2644652.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-8-yl)amino]acetamide](/img/structure/B2644654.png)
![N-(2,4-difluorophenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2644655.png)


![2-(4-chlorophenoxy)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2644658.png)